molecular formula C15H11ClN4O3S B10875909 5-Chloro-2-methoxy-N'~1~-(4-oxo-4H-pyrido[3,2-E][1,3]thiazin-2-YL)benzohydrazide

5-Chloro-2-methoxy-N'~1~-(4-oxo-4H-pyrido[3,2-E][1,3]thiazin-2-YL)benzohydrazide

Cat. No.: B10875909
M. Wt: 362.8 g/mol
InChI Key: IFQAELJYVRHEIH-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N’~1~-(4-oxo-4H-pyrido[3,2-E][1,3]thiazin-2-YL)benzohydrazide is an organic compound with a complex structure that includes a benzohydrazide moiety, a pyridothiazinone ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-N’~1~-(4-oxo-4H-pyrido[3,2-E][1,3]thiazin-2-YL)benzohydrazide typically involves multiple steps:

    Formation of the Benzohydrazide Core: The initial step involves the reaction of 5-chloro-2-methoxybenzoic acid with hydrazine hydrate to form 5-chloro-2-methoxybenzohydrazide.

    Cyclization to Form Pyridothiazinone: The benzohydrazide is then reacted with 2-chloropyridine-3-thiol under basic conditions to form the pyridothiazinone ring.

    Final Coupling: The final step involves coupling the pyridothiazinone intermediate with 5-chloro-2-methoxybenzohydrazide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups or the pyridothiazinone ring, potentially leading to amines or reduced heterocycles.

    Substitution: The chloro group in the benzene ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or thiourea under basic conditions.

Major Products

    Oxidation: Products include 5-chloro-2-methoxybenzoic acid or corresponding aldehydes.

    Reduction: Products include amines or reduced heterocycles.

    Substitution: Products include various substituted benzohydrazides or pyridothiazinone derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Chloro-2-methoxy-N’~1~-(4-oxo-4H-pyrido[3,2-E][1,3]thiazin-2-YL)benzohydrazide serves as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research has focused on its potential anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives might find applications in the production of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism by which 5-Chloro-2-methoxy-N’~1~-(4-oxo-4H-pyrido[3,2-E][1,3]thiazin-2-YL)benzohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes involved in metabolic pathways, receptors on cell surfaces, or DNA/RNA molecules. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxybenzohydrazide: Shares the benzohydrazide core but lacks the pyridothiazinone ring.

    2-Chloropyridine-3-thiol: Contains the pyridothiazinone ring but lacks the benzohydrazide moiety.

    4-Oxo-4H-pyrido[3,2-E][1,3]thiazin-2-YL derivatives: Similar heterocyclic structure but different substituents.

Uniqueness

5-Chloro-2-methoxy-N’~1~-(4-oxo-4H-pyrido[3,2-E][1,3]thiazin-2-YL)benzohydrazide is unique due to the combination of its benzohydrazide core and pyridothiazinone ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler analogs.

Properties

Molecular Formula

C15H11ClN4O3S

Molecular Weight

362.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N'-(4-oxopyrido[3,2-e][1,3]thiazin-2-yl)benzohydrazide

InChI

InChI=1S/C15H11ClN4O3S/c1-23-11-5-4-8(16)7-10(11)13(22)19-20-15-18-12(21)9-3-2-6-17-14(9)24-15/h2-7H,1H3,(H,19,22)(H,18,20,21)

InChI Key

IFQAELJYVRHEIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NNC2=NC(=O)C3=C(S2)N=CC=C3

Origin of Product

United States

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